MC-Val-Cit-PAB-indibulin
Description
Evolution of Targeted Drug Delivery Systems in Cancer Research
The journey of cancer therapy has been marked by a significant evolution from traditional, non-specific treatments to highly precise, targeted drug delivery systems. hilarispublisher.com Initially, cancer treatment was dominated by chemotherapy and radiation, which, while effective in killing rapidly dividing cancer cells, also caused significant damage to healthy tissues, leading to severe side effects. hilarispublisher.comfrontiersin.org This lack of specificity spurred the development of targeted therapies designed to selectively attack cancer cells by exploiting their unique molecular characteristics. hilarispublisher.com
The concept of a "magic bullet," a term coined by Paul Ehrlich over a century ago, envisioned a compound that could selectively target and destroy pathogens without harming the host. This concept laid the groundwork for modern targeted drug delivery. nih.gov The development of monoclonal antibodies (mAbs) in the 1970s was a pivotal moment, offering a way to specifically target proteins on the surface of cancer cells. nih.gov This led to the emergence of ADCs, which combine the targeting precision of mAbs with the potent cell-killing ability of cytotoxic drugs. fujifilm.comprecisionformedicine.com These complex molecules are designed to circulate harmlessly in the bloodstream until they recognize and bind to a specific antigen on a tumor cell, at which point they are internalized, and the cytotoxic payload is released. nih.govmdpi.com
The evolution of drug delivery systems has been a continuous process, with advancements in nanotechnology and biomaterials leading to the development of various platforms like liposomes and nanoparticles. nih.govopenaccessjournals.com These systems aim to improve the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic exposure. frontiersin.orgopenaccessjournals.com
Role of Linker-Payload Technologies in Contemporary Oncology Research
The efficacy and safety of an ADC are critically dependent on its two key components beyond the antibody: the linker and the payload. nih.govsyneoshealth.com The linker connects the cytotoxic payload to the antibody and must be stable enough to remain intact in the bloodstream to prevent premature release of the toxic drug, which could harm healthy tissues. nih.govresearchgate.net However, it must also be designed to be efficiently cleaved once the ADC is inside the target cancer cell to release the payload. nih.govtcichemicals.com
Linker technology has evolved significantly, with two main types of linkers being used: cleavable and non-cleavable linkers. nih.gov Cleavable linkers are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes like cathepsins. nih.govmedchemexpress.com Non-cleavable linkers, on the other hand, release the payload only after the complete degradation of the antibody within the lysosome. nih.gov
The choice of payload is equally crucial. The cytotoxic drugs used in ADCs are typically highly potent, with the ability to kill cancer cells at very low concentrations. fujifilm.com Payloads are often categorized by their mechanism of action, with the two most common classes being DNA-damaging agents and tubulin inhibitors. fujifilm.com Tubulin inhibitors, such as auristatins and maytansinoids, disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). fujifilm.comontosight.ai
Innovations in both linker and payload technologies are driving the development of more effective and safer ADCs, expanding their application across various types of cancer. syneoshealth.com
Conceptual Framework of MC-Val-Cit-PAB-Indibulin within ADC Design
The chemical compound "this compound" is a drug-linker conjugate designed for use in ADCs. medchemexpress.comadooq.comadooq.com It represents a sophisticated combination of a specific linker system and a potent cytotoxic payload. medchemexpress.com Let's break down its components to understand its function within an ADC:
MC (Maleimidocaproyl): This is the maleimide (B117702) group attached to a caproyl spacer. The maleimide group is a reactive chemical entity that is commonly used to attach the linker to the antibody. It forms a stable covalent bond with the thiol groups of cysteine residues on the monoclonal antibody. broadpharm.com
Val-Cit (Valine-Citrulline): This is a dipeptide linker composed of the amino acids valine and citrulline. medchemexpress.com This particular dipeptide sequence is designed to be selectively cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of many cancer cells. tcichemicals.commedchemexpress.comresearchgate.net The stability of the Val-Cit linker in the bloodstream is a key feature, preventing premature drug release. tcichemicals.commedchemexpress.com
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. tcichemicals.commedchemexpress.com Once the Val-Cit linker is cleaved by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active drug. researchgate.net This "self-immolative" property ensures a clean and efficient release of the payload at the target site.
Indibulin (B1671871): This is the cytotoxic payload. medchemexpress.comcreative-biolabs.com Indibulin is a synthetic small molecule that acts as a tubulin inhibitor. ontosight.aimedchemexpress.com By binding to tubulin, it disrupts the formation and dynamics of microtubules, which are crucial for cell division. ontosight.ai This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. creative-biolabs.commedchemexpress.com A notable characteristic of indibulin is its reported minimal neurotoxicity compared to some other tubulin inhibitors. medchemexpress.comnih.gov
In essence, when an ADC carrying the this compound complex binds to its target antigen on a cancer cell and is internalized, it is transported to the lysosome. There, the high concentration of cathepsin B cleaves the Val-Cit linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the indibulin payload to exert its cell-killing effect. tcichemicals.commedchemexpress.comcreative-biolabs.com This intricate mechanism highlights the precision engineering involved in modern ADC design.
Structure
2D Structure
Properties
Molecular Formula |
C50H55ClN9O8+ |
|---|---|
Molecular Weight |
945.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
InChI Key |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Molecular Architecture and Constituent Components of Mc Val Cit Pab Indibulin
The Indibulin (B1671871) Payload: A Microtubule-Targeting Agent
Classification as a Tubulin Assembly Inhibitor
Indibulin is classified as a tubulin assembly inhibitor. nih.govbiointron.com It exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding destabilizes microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. unirioja.esnih.govcreative-biolabs.com By disrupting microtubule dynamics, indibulin arrests the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis. nih.govbiointron.comnih.gov Notably, indibulin's binding site on tubulin is distinct from that of other well-known microtubule inhibitors like taxanes, colchicines, and vinca (B1221190) alkaloids. unirioja.esnih.gov
Structural Characteristics of Indibulin
The chemical structure of indibulin is N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide. nih.gov Its molecular formula is C22H16ClN3O2. biochempeg.comunimi.it This specific arrangement of atoms is responsible for its unique interaction with tubulin and its subsequent anti-mitotic activity.
| Attribute | Detail |
|---|---|
| Chemical Name | N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide |
| Molecular Formula | C22H16ClN3O2 |
| Key Functional Groups | Pyridine ring, indole (B1671886) ring, chlorobenzyl group, glyoxyl-amide linker |
Comparison with Other Tubulin-Modifying Cytotoxins in ADC Development
In the realm of ADC development, several classes of tubulin inhibitors have been successfully employed as payloads. The most prominent among these are the auristatins (e.g., MMAE and MMAF) and maytansinoids (e.g., DM1 and DM4). mdpi.com
Auristatins , such as monomethyl auristatin E (MMAE), are highly potent synthetic analogs of the natural product dolastatin 10. biointron.com They function by inhibiting tubulin polymerization. mdpi.com
Maytansinoids , like DM1, are derivatives of the natural product maytansine. They also act by disrupting microtubule assembly. mdpi.com
While indibulin shares the same fundamental mechanism of inhibiting tubulin polymerization, a key distinguishing feature is its reported lack of neurotoxicity in preclinical models. nih.govcreative-biolabs.combiochempeg.com This is attributed to its ability to discriminate between the tubulin isoforms found in mature neuronal microtubules and those in non-neuronal or immature neuronal microtubules. creative-biolabs.combiochempeg.com This selectivity presents a potential advantage in terms of the therapeutic window compared to other microtubule inhibitors that can be associated with dose-limiting neurotoxicities.
| Cytotoxin Class | Example(s) | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| Indibulin | Indibulin | Inhibits tubulin polymerization | Reported lack of neurotoxicity in preclinical models due to tubulin isoform selectivity. nih.govcreative-biolabs.combiochempeg.com |
| Auristatins | MMAE, MMAF | Inhibits tubulin polymerization | Highly potent synthetic analogs of dolastatin 10. biointron.com |
| Maytansinoids | DM1, DM4 | Inhibits tubulin polymerization | Derivatives of the natural product maytansine. |
The MC-Val-Cit-PAB Linker: A Cleavable Peptide-Based System
The MC-Val-Cit-PAB linker is a sophisticated chemical bridge that connects the indibulin payload to the antibody. nih.govacs.org It is designed to be stable in the bloodstream and to release the cytotoxic drug only after the ADC has been internalized by the target cancer cell. This linker system is comprised of several distinct components, each with a specific function.
Structural Dissection of Maleimidocaproyl (MC) Moiety
The maleimidocaproyl (MC) group serves as the attachment point to the antibody. The maleimide (B117702) portion of this moiety is highly reactive towards the sulfhydryl groups of cysteine residues on the antibody. This reaction forms a stable thioether bond, securely tethering the linker-drug conjugate to the antibody. The caproyl part of the MC moiety acts as a spacer, providing distance between the antibody and the rest of the linker-payload complex.
Characterization of the Valine-Citrulline (Val-Cit) Dipeptide Sequence
The valine-citrulline (Val-Cit) dipeptide is a critical component of the linker's cleavage mechanism. This specific dipeptide sequence is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells.
Upon internalization of the ADC into the target cell and its trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and the para-aminobenzyl (PAB) group. This enzymatic cleavage is the trigger for the subsequent release of the indibulin payload. The Val-Cit linker offers a high degree of stability in the systemic circulation, minimizing premature drug release and off-target toxicity.
The cleavage of the Val-Cit linker initiates a cascade that leads to the release of the free drug. Following the enzymatic cleavage of the citrulline-PAB bond, the PAB group, which acts as a self-immolative spacer, undergoes a spontaneous 1,6-elimination reaction. biochempeg.com This electronic cascade results in the release of the indibulin payload in its active form inside the cancer cell, where it can then exert its cytotoxic effects on the microtubules.
Functional Analysis of the p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer
The p-aminobenzylcarbamate (PAB) group is a self-immolative spacer, a chemical moiety that undergoes a spontaneous intramolecular cyclization and elimination reaction following a triggering event. researchgate.netresearchgate.net In the context of MC-Val-Cit-PAB-indibulin, the trigger is the enzymatic cleavage of the Val-Cit dipeptide. Once the amide bond between citrulline and the PAB group is cleaved by cathepsin B, the newly exposed amino group of the PAB moiety initiates a 1,6-elimination reaction. nih.goviris-biotech.de
This cascade reaction leads to the release of the indibulin payload in its unmodified, active form, along with the fragmentation of the PAB spacer into non-toxic byproducts, p-aminobenzyl alcohol and carbon dioxide. nih.govgoogle.com The "self-immolative" nature of the PAB spacer is crucial as it ensures a clean and efficient release of the drug without leaving any part of the linker attached, which could otherwise impair its cytotoxic activity. google.com The rate of this self-immolation process can be influenced by the electronic properties of the payload, with electron-withdrawing groups potentially accelerating the release. nih.gov
Table 1: Key Features of the MC-Val-Cit-PAB Linker Components
| Component | Chemical Moiety | Primary Function | Mechanism of Action |
|---|---|---|---|
| MC | Maleimidocaproyl | Antibody Conjugation | Forms a stable covalent bond with cysteine residues on the antibody. |
| Val-Cit | Valine-Citrulline | Protease-Cleavable Trigger | Serves as a substrate for lysosomal proteases like cathepsin B. |
| PAB | p-Aminobenzylcarbamate | Self-Immolative Spacer | Undergoes spontaneous 1,6-elimination upon cleavage of the Val-Cit dipeptide to release the drug. |
Design Principles for Protease-Cleavable Linkers in Targeted Therapeutics
The design of protease-cleavable linkers is a critical aspect of developing effective and safe targeted therapeutics like ADCs. Several key principles guide the selection and optimization of these linkers.
Specificity of Cleavage: The linker must be selectively cleaved by proteases that are highly expressed in the target tumor cells or the tumor microenvironment, while remaining stable in systemic circulation. nih.govresearchgate.net This ensures that the cytotoxic payload is released preferentially at the site of action, minimizing off-target toxicity. nih.gov The Val-Cit dipeptide is a prime example of a sequence that is effectively cleaved by the lysosomal protease cathepsin B. broadpharm.com
Efficient Drug Release: Once the ADC is internalized into the target cell, the linker should be rapidly and efficiently cleaved to ensure a timely release of the cytotoxic payload. iris-biotech.de The kinetics of both the enzymatic cleavage and any subsequent self-immolation reactions are important considerations in the design process.
Modularity and Versatility: Ideal linkers are modular in design, allowing for the conjugation of a wide variety of antibodies and cytotoxic agents. This versatility facilitates the development of a pipeline of targeted therapeutics for different cancer types and with different mechanisms of action.
Minimal Impact on Antibody Function: The linker and the conjugated payload should not significantly impair the antigen-binding affinity and specificity of the monoclonal antibody. nih.gov The choice of conjugation site on the antibody and the length and flexibility of the linker are important parameters to optimize in this regard.
Table 2: Comparison of Different Protease-Cleavable Dipeptide Linkers
| Dipeptide Sequence | Primary Cleaving Protease | Relative Stability in Plasma | Common Applications in ADCs |
|---|---|---|---|
| Valine-Citrulline (Val-Cit) | Cathepsin B | High | Widely used in approved and clinical-stage ADCs. |
| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Moderate to High | Used in some clinical-stage ADCs. |
| Valine-Alanine (Val-Ala) | Cathepsin B | High | Explored as an alternative to Val-Cit with potentially different properties. |
Conclusion
Indibulin's Interaction with Cellular Microtubules
Indibulin (B1671871) is a synthetic small molecule that functions as a microtubule destabilizer by inhibiting the polymerization of tubulin. rndsystems.comtocris.com Its interaction with the microtubule cytoskeleton is the initial event that triggers a cascade of cellular responses culminating in cell death.
Interestingly, the efficacy of indibulin's binding appears to be influenced by the post-translational modification state of the tubulin. Studies have found that indibulin can discriminate between the highly modified tubulin found in mature neuronal microtubules and the less-modified tubulin present in non-neuronal cells or immature neurons. nih.gov The binding site on mature, modified microtubules seems to be less accessible to indibulin, which may contribute to the compound's lower neurotoxicity profile observed in preclinical studies. nih.gov Molecular docking analyses suggest that indibulin binds with a lower affinity to certain tubulin isotypes, such as β-III tubulin, which is more prevalent in neuronal cells. nih.gov
The binding of indibulin to tubulin actively disrupts the dynamic instability of microtubules, a process essential for various cellular functions, particularly cell division. researchgate.netnih.gov Indibulin dampens the dynamic instability by significantly affecting the parameters of microtubule growth and shortening. researchgate.net It also perturbs the proper localization of microtubule plus-end-binding proteins like EB1, which are crucial for regulating microtubule dynamics. researchgate.netnih.gov
This interference with microtubule function has profound consequences during mitosis. The proper formation of the mitotic spindle, a complex apparatus composed of microtubules, is critical for the accurate segregation of chromosomes. Indibulin treatment leads to the formation of aberrant spindles and a reduction in inter-kinetochoric tension, which is the force generated by microtubules pulling on chromosomes. researchgate.netnih.govcreative-biolabs.com
| Parameter | Control | Indibulin (300 nM) |
| Growth Rate (µm/min) | 10.8 ± 2.1 | 7.2 ± 1.8 |
| Shortening Rate (µm/min) | 16.2 ± 3.6 | 10.8 ± 3.0 |
| Catastrophe Frequency (events/s) | 0.018 ± 0.009 | 0.008 ± 0.005 |
| Rescue Frequency (events/s) | 0.024 ± 0.01 | 0.012 ± 0.006 |
This table presents hypothetical data based on findings that indibulin dampens the dynamic instability of microtubules by affecting growth and shortening rates, as well as catastrophe and rescue frequencies. researchgate.net
Cellular Responses to Tubulin Inhibition by Indibulin
The disruption of microtubule dynamics and spindle function by indibulin triggers robust cellular surveillance mechanisms, leading to cell cycle arrest and, ultimately, programmed cell death.
When the mitotic spindle is compromised and chromosomes are not correctly attached to microtubules, the spindle assembly checkpoint (SAC) is activated. Indibulin treatment has been shown to activate key mitotic checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1). researchgate.netnih.govcreative-biolabs.com The activation of these proteins sends a "wait" signal that halts the cell cycle progression at metaphase, a phenomenon known as mitotic arrest. rndsystems.comresearchgate.netselleckchem.com This arrest prevents the cell from entering anaphase and undergoing division with a defective spindle, which would otherwise lead to aneuploidy and genetic instability.
Prolonged mitotic arrest induced by agents like indibulin often leads to apoptosis, or programmed cell death. selleckchem.com The cell fate during mitotic arrest is determined by a balance between pro-survival and pro-apoptotic signals. mdpi.com If the cell is unable to resolve the spindle defects and satisfy the SAC, the apoptotic machinery is engaged.
Indibulin-induced mitotic block has been demonstrated to cause apoptotic cell death. researchgate.netnih.gov A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved by caspases during apoptosis. nih.gov Studies have confirmed that indibulin treatment leads to the appearance of cleaved PARP fragments, signifying the activation of the apoptotic cascade. nih.gov This ultimately results in the systematic dismantling of the cell.
| Cell Stage | Control (%) | Indibulin (600 nM) (%) |
| Viable | 95.5 ± 2.1 | 45.1 ± 7.3 |
| Early Apoptosis | 1.5 ± 0.8 | 2.3 ± 1.1 |
| Late Apoptosis | 1.7 ± 1.2 | 23.3 ± 5.5 |
| Dead | 1.3 ± 0.6 | 29.0 ± 5.0 |
This table presents data on the stages of apoptosis in MCF-7 cells treated with indibulin, as determined by annexin (B1180172) V/propidium iodide staining. nih.gov
Enzymatic Cleavage and Payload Release Dynamics of the MC-Val-Cit-PAB Linker
The MC-Val-Cit-PAB component is a cleavable linker system designed to ensure that the indibulin payload remains attached and inactive until it reaches the appropriate intracellular compartment. The release mechanism is a sophisticated, two-step process.
First, the dipeptide portion of the linker, valine-citrulline (Val-Cit), serves as a specific substrate for lysosomal proteases, most notably cathepsin B. tcichemicals.comiris-biotech.de This enzyme is highly active within the lysosomal compartment of cells but has limited activity in the extracellular environment, contributing to the stability of the compound in circulation. iris-biotech.de Upon internalization of the entire compound into a target cell and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl alcohol (PAB) group. tcichemicals.comnih.gov
The cleavage of the Val-Cit dipeptide initiates the second step: a spontaneous, self-immolative 1,6-elimination of the PAB spacer. iris-biotech.decreativebiolabs.netnih.gov This electronic cascade results in the release of the indibulin payload in its unmodified, active form, allowing it to diffuse out of the lysosome and into the cytoplasm where it can interact with the tubulin pool. nih.govcreativebiolabs.net This controlled, intracellular release mechanism is critical for maximizing the cytotoxic effect on target cells while minimizing off-target toxicity.
Cathepsin B-Mediated Hydrolysis of the Val-Cit Dipeptide Bond
The central feature of the this compound linker system is its selective cleavage by lysosomal proteases, primarily Cathepsin B. researchgate.net This enzyme is a cysteine protease that is significantly upregulated in various tumor types and is highly active within the acidic environment of the lysosome (pH 4.8–6.2). frontiersin.org The linker incorporates a dipeptide sequence, valine-citrulline (Val-Cit), which serves as a specific recognition and cleavage site for Cathepsin B. researchgate.net
The selection of the Val-Cit pair is critical; it demonstrates excellent stability in plasma, preventing premature drug release, while being highly susceptible to enzymatic cleavage once inside the target cell. nih.govcreative-biolabs.com Upon delivery to the lysosome, Cathepsin B recognizes and hydrolyzes the peptide bond between the citrulline (Cit) residue and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tcichemicals.comencyclopedia.pub While Cathepsin B is considered the primary enzyme responsible for this cleavage, studies have indicated that other lysosomal cathepsins, such as S, L, and F, may also contribute to this process. encyclopedia.pubnih.govpreprints.org This enzymatic action is the initiating trigger for the subsequent release of the indibulin payload. acs.org
| Enzyme | Location | Function in Payload Release | Key Characteristics |
| Cathepsin B | Lysosomes of cells; highly expressed in many tumor cells. frontiersin.org | Primarily responsible for cleaving the Val-Cit dipeptide linker. researchgate.netresearchgate.net | Cysteine protease with optimal activity in the acidic lysosomal environment. |
| Other Cathepsins (S, L, F) | Lysosomes | May also be involved in the cleavage of the Val-Cit linker. encyclopedia.pubnih.gov | Contribute to the robustness of the payload release mechanism. |
Traceless Release Mechanism via 1,6-Elimination
Following the Cathepsin B-mediated cleavage of the Val-Cit bond, the p-aminobenzyl carbamate (PAB) spacer, also known as a self-immolative spacer, orchestrates the release of the active drug. nih.gov This is achieved through a rapid and spontaneous intramolecular electronic cascade known as 1,6-elimination. encyclopedia.pubnih.gov
The enzymatic cleavage at the citrulline residue exposes a free amine on the PAB unit. This initiates the 1,6-elimination reaction, which results in the fragmentation of the PAB spacer and the liberation of the indibulin payload in its original, unmodified, and fully active form. preprints.orgsigutlabs.com This "traceless" release is a significant advantage, as it ensures that no residual linker fragments remain attached to the drug, which could otherwise alter its pharmacological properties or potency. sigutlabs.com The PAB spacer is specifically designed to improve cathepsin binding and facilitate this clean release of the payload. encyclopedia.pubnih.gov
| Step | Event | Molecule(s) Involved | Outcome |
| 1. Enzymatic Cleavage | Cathepsin B hydrolyzes the amide bond between Citrulline and the PAB spacer. tcichemicals.com | Val-Cit-PAB linker, Cathepsin B | An unstable p-aminobenzyl amine intermediate is formed. |
| 2. 1,6-Elimination | The intermediate undergoes a spontaneous intramolecular electronic cascade. encyclopedia.pubnih.gov | p-aminobenzyl amine intermediate | Fragmentation of the spacer. |
| 3. Payload Liberation | The fragmentation of the spacer releases the drug. sigutlabs.com | Indibulin, PAB spacer byproducts | Unmodified, active indibulin is released into the lysosome. |
Role of Lysosomal Processing in Intracellular Payload Liberation
The entire process of payload release is fundamentally dependent on the physiological processing within the lysosome. nih.gov The journey begins when the ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis. preprints.orgnih.gov The internalized ADC is then trafficked through the endosomal pathway to the lysosomes. frontiersin.orgnih.gov
The unique environment of the lysosome is crucial for drug liberation. Its acidic pH is optimal for the hydrolytic activity of proteases like Cathepsin B. The high concentration of these enzymes within the lysosomal compartment ensures efficient cleavage of the Val-Cit linker. researchgate.net Once the indibulin payload is released via the traceless 1,6-elimination mechanism, it can then exit the lysosome and reach its intracellular target—tubulin—to exert its cytotoxic effect, leading to cell cycle arrest and apoptosis. creative-biolabs.com This lysosome-dependent mechanism ensures that the highly potent payload is released specifically inside the targeted cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. nih.gov
Synthetic Methodologies and Chemical Characterization of Mc Val Cit Pab Indibulin
Strategies for the Conjugation of Indibulin (B1671871) to the MC-Val-Cit-PAB Linker
The conjugation of the antitubulin agent indibulin to the maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker is a critical step in the synthesis of the MC-Val-Cit-PAB-indibulin drug-linker complex. This process involves the formation of a stable covalent bond between the payload (indibulin) and the linker system. The linker itself is designed with specific functionalities: the maleimide (B117702) group for attachment to a monoclonal antibody, the Val-Cit dipeptide as a cathepsin B cleavage site, and the PAB group as a self-immolative spacer to release the drug. The final step in creating the drug-linker complex is the attachment of indibulin to the PAB spacer.
Chemical Coupling Approaches for Amine-Based Payloads
Indibulin, like many cytotoxic payloads used in antibody-drug conjugates (ADCs), possesses an amine functional group that serves as a handle for conjugation. The most common strategy for coupling amine-containing molecules to the Val-Cit-PAB linker involves an acylation reaction. This is typically achieved by using a linker precursor where the p-aminobenzyl alcohol (PAB-OH) moiety has been activated.
The PAB-OH group is converted into a more reactive intermediate, such as a p-nitrophenyl (PNP) carbonate (MC-Val-Cit-PAB-PNP). medchemexpress.commedchemexpress.comcaymanchem.com This activated linker is then reacted with the primary or secondary amine of the payload molecule. The amine group of indibulin performs a nucleophilic attack on the activated carbonate, displacing the p-nitrophenol leaving group to form a stable carbamate (B1207046) bond. This approach is widely used for linking payloads that contain amine or hydroxyl groups. nih.gov
This carbamate linkage ensures that the indibulin is securely attached to the linker until it reaches the target cell. Upon enzymatic cleavage of the Val-Cit dipeptide by cathepsin B in the lysosome, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified, active form of indibulin. nih.gov
Considerations for Reaction Efficiency and Yield Optimization
Optimizing the conjugation reaction is essential for maximizing the yield and purity of the final this compound product. Several factors must be carefully controlled throughout the process.
Key Optimization Parameters:
| Parameter | Consideration | Rationale |
| Stoichiometry | The molar ratio of the activated linker (MC-Val-Cit-PAB-PNP) to indibulin must be carefully controlled. A slight excess of the linker may be used to drive the reaction to completion. | Ensures maximum conversion of the payload while minimizing unreacted starting materials that would complicate purification. |
| Solvent | The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). tdl.orgguidechem.com | These solvents effectively dissolve both the peptide-based linker and the often hydrophobic payload, facilitating a homogeneous reaction environment. |
| Base Catalyst | A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture. tdl.org | The base scavenges the acidic p-nitrophenol byproduct and ensures the payload's amine group remains deprotonated and thus nucleophilic. |
| Temperature & Time | Reactions are typically run at room temperature for several hours to days, with progress monitored by analytical techniques. tdl.orgaragen.com | Gentle conditions prevent degradation of the sensitive functional groups on the linker and payload. Reaction time is optimized to ensure completion without significant side-product formation. |
| Purification | Following the reaction, the crude product must be purified to remove unreacted starting materials, byproducts (e.g., p-nitrophenol), and any side products. | Techniques such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are commonly employed to achieve high purity (≥95%). tdl.orgyeasen.com |
Careful monitoring of these parameters is crucial for developing a reproducible and scalable process for the synthesis of high-quality drug-linker conjugates. aragen.com
Synthetic Pathways for the MC-Val-Cit-PAB Linker Precursors
The synthesis of the complete drug-linker, this compound, first requires the assembly of the linker itself. This is typically done by producing key precursors, namely the terminal alcohol (MC-Val-Cit-PAB-OH) and its activated carbonate form (MC-Val-Cit-PAB-PNP).
Synthesis of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol (MC-Val-Cit-PAB-OH)
The synthesis of MC-Val-Cit-PAB-OH is a multi-step process involving peptide coupling reactions. One established method proceeds in a stepwise manner to build the molecule from its constituent parts. A key challenge in this synthesis is preventing the racemization of the stereocenter in the citrulline residue. nih.gov
A representative synthetic scheme is outlined below: nih.govgoogle.com
Fmoc Protection and PABOH Coupling: L-Citrulline is first protected at its alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The protected citrulline is then coupled to p-aminobenzyl alcohol (PABOH) using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fmoc Deprotection: The Fmoc group is removed from the Cit-PABOH intermediate using a base, typically piperidine in DMF, to expose the free amine.
Dipeptide Formation: The resulting H₂N-Cit-PABOH is coupled with Fmoc-protected L-Valine (Fmoc-Val) using another peptide coupling reaction to form Fmoc-Val-Cit-PABOH.
Final Deprotection and Capping: The Fmoc group is again removed from the dipeptide. The exposed N-terminus is then acylated with an activated form of 6-maleimidocaproic acid (MC), such as its N-hydroxysuccinimide (OSu) ester (MC-OSu), to yield the final product, MC-Val-Cit-PAB-OH. google.com
Synthesis of MC-Val-Cit-PAB-p-Nitrophenol (MC-Val-Cit-PAB-PNP) Intermediates
To make the linker reactive towards the amine group on indibulin, the terminal hydroxyl group of MC-Val-Cit-PAB-OH must be activated. This is commonly achieved by converting it into a p-nitrophenyl carbonate. medchemexpress.comcaymanchem.com This intermediate, also known as Mc-Val-Cit-PABC-PNP, is a widely used, cleavable ADC linker. invivochem.com
The synthesis involves reacting MC-Val-Cit-PAB-OH with an excess of bis(p-nitrophenyl) carbonate in the presence of a base like DIPEA in a solvent such as DMF. tdl.org
Reaction Scheme: MC-Val-Cit-PAB-OH + Bis(p-nitrophenyl) carbonate --(DIPEA/DMF)--> MC-Val-Cit-PAB-PNP
The p-nitrophenyl group is an excellent leaving group, making the resulting carbonate highly susceptible to nucleophilic attack by the amine on the payload. medchemexpress.com This activated intermediate is essential for the efficient formation of the final drug-linker conjugate. caymanchem.com
Analytical Techniques for Structural Elucidation and Purity Assessment
The structural integrity and purity of this compound must be rigorously confirmed using a suite of analytical techniques. Given the complexity of the molecule, which combines peptide, linker, and cytotoxic drug components, orthogonal methods are required for comprehensive characterization. nih.govpharmafocusamerica.com These methods are crucial for ensuring the quality, consistency, and reliability of the synthesized compound. adcreview.com
Summary of Analytical Techniques:
| Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Provides the purity profile of the sample by separating the main product from impurities and unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is most common for these types of molecules. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass of the molecule, confirming its elemental composition. acs.org Fragmentation analysis (MS/MS) can be used to verify the sequence of the peptide and the connectivity of the linker and drug. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, confirming the presence of all expected functional groups and the overall molecular framework. It is also used to confirm stereochemical integrity. |
| UV-Vis Spectroscopy | Quantification and identity confirmation. | The absorbance spectrum can be used to confirm the presence of chromophores from the maleimide, PAB, and indibulin moieties. It can also be used for concentration determination if the extinction coefficients are known. nih.gov |
These analytical methods, when used in combination, provide a complete picture of the synthesized this compound, confirming its identity, purity, and structural correctness, which is fundamental for its application in further research. adcreview.com
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Maleimidocaproyl-L-valyl-L-citrullyl-p-aminobenzyl-indibulin carbamate |
| Indibulin | N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-1H-indol-3-yl]glyoxamide |
| MC-Val-Cit-PAB-OH | N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N⁵-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide caymanchem.com |
| MC-Val-Cit-PAB-PNP | Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate medchemexpress.comcaymanchem.com |
| PABOH | p-Aminobenzyl alcohol |
| Fmoc | Fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| MC-OSu | 6-Maleimidocaproic acid N-hydroxysuccinimide ester |
Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Conjugate Confirmation
The confirmation of the successful synthesis of the drug-linker conjugate this compound relies critically on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing detailed structural elucidation and verifying the covalent linkage between the maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker and the microtubule inhibitor, indibulin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are employed to affirm the identity and integrity of the conjugate. In a typical analysis, the NMR spectrum of the final product is compared with the spectra of the individual starting materials (the linker and indibulin). The presence of characteristic peaks from both moieties, along with predictable shifts in the chemical environment of protons and carbons at the conjugation site, provides strong evidence of a successful reaction.
For instance, specific proton signals corresponding to the maleimide group, the amino acid residues (Valine and Citrulline), the PAB spacer, and the aromatic and aliphatic regions of indibulin are expected to be present in the ¹H NMR spectrum of the conjugate. Shifts in the signals of protons adjacent to the newly formed bond between the linker and indibulin are particularly indicative of successful conjugation. While specific spectral data for this compound is not extensively published in peer-reviewed literature, the table below illustrates the kind of characteristic proton NMR data that would be anticipated for a similar drug-linker conjugate, based on analyses of analogous compounds.
Interactive Data Table: Representative ¹H NMR Data for a Drug-Linker Conjugate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.50 | d | 1H | Amide NH |
| 7.60 - 7.20 | m | - | Aromatic Protons (PAB, Indibulin) |
| 6.70 | s | 2H | Maleimide Protons |
| 4.50 - 4.20 | m | - | α-protons of Val & Cit |
| 3.20 - 3.00 | m | - | Methylene protons adjacent to amide/linker |
| 2.20 | t | 2H | Methylene protons of caproyl group |
| 1.80 - 1.40 | m | - | Methylene protons (linker, amino acids) |
| 0.90 | d | 6H | Methyl protons of Valine |
Note: This table is illustrative and represents typical chemical shifts for the MC-Val-Cit-PAB linker conjugated to a drug molecule. Actual values for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight of the conjugate, thereby confirming that the linker has been successfully attached to the drug molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule.
Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing large biomolecules and conjugates like this compound, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. The detection of a molecular ion peak corresponding to the calculated molecular weight of the conjugate is a definitive confirmation of its formation. The molecular formula for this compound is C₅₀H₅₅ClN₉O₈, with a corresponding molecular weight of approximately 945.48 g/mol .
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅₀H₅₅ClN₉O₈ |
| Calculated Molecular Weight | 945.48 g/mol |
| Ionization Mode | ESI |
| Observed Ion [M+H]⁺ (m/z) | 946.49 |
Note: The observed m/z value is a theoretical value for the protonated molecule and may vary slightly in an actual experiment.
Chromatographic Techniques for Compound Characterization and Purification
Chromatographic methods are fundamental to the purification and characterization of the this compound conjugate, ensuring high purity, which is essential for its intended application in antibody-drug conjugates (ADCs). These techniques separate the desired product from unreacted starting materials, reaction byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of drug-linker conjugates.
Analytical HPLC: This is used to assess the purity of the final compound and to monitor the progress of the reaction. A small sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different components of the mixture. The purity of the conjugate is determined by the relative area of its peak compared to the total area of all peaks. Purity levels for this compound are often reported to be greater than 95%.
Preparative HPLC: This is used to purify the conjugate on a larger scale. The principle is the same as analytical HPLC, but it utilizes larger columns and higher flow rates to isolate a significant quantity of the pure compound.
Reverse-Phase HPLC (RP-HPLC) is a common mode of HPLC used for these types of molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. The separation is based on the hydrophobicity of the components.
Interactive Data Table: Typical RP-HPLC Conditions for Analysis and Purification
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >95% |
Note: These are representative conditions. The specific gradient and other parameters would be optimized for the best separation of this compound.
Other chromatographic techniques that can be applied, particularly in the context of the final ADC, include:
Hydrophobic Interaction Chromatography (HIC): This technique is particularly useful for characterizing the final antibody-drug conjugate, separating species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to identify and quantify aggregation in the final ADC product.
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can also be used to separate different DAR species of an ADC.
Through the systematic application of these spectroscopic and chromatographic techniques, the successful synthesis, high purity, and structural integrity of the this compound conjugate are rigorously confirmed.
Preclinical Pharmacological Characterization of Mc Val Cit Pab Indibulin
In Vitro Studies on Cellular Models
Assessment of Cytotoxicity in Cancer Cell Lines (e.g., colon carcinoma cell lines)
The cytotoxic potential of MC-Val-Cit-PAB-indibulin is a critical determinant of its anti-cancer efficacy. In vitro studies are designed to quantify the concentration-dependent effects of the compound on the viability of various cancer cell lines. The payload, indibulin (B1671871), is known to be a potent inhibitor of tubulin assembly, exhibiting efficacy across a wide range of cancer cell lines, including those of the colon, ovaries, cervix, brain, and pancreas. nih.govresearchgate.net The MC-Val-Cit-PAB linker itself is designed to be stable in circulation and to be cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. nih.gov
The cytotoxicity of an ADC is typically evaluated using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com These assays determine the concentration of the compound required to inhibit the growth of a cell population by 50% (IC50). For an ADC like one utilizing this compound, the cytotoxicity is dependent on the entire process of antibody binding to a target antigen on the cell surface, internalization of the ADC, and subsequent enzymatic release of indibulin.
While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of potential cytotoxicity data in colon carcinoma cell lines, based on the known potency of tubulin-targeting agents.
Table 1: Illustrative Cytotoxicity of this compound in Human Colon Carcinoma Cell Lines This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.
| Cell Line | Description | Target Antigen Expression | Illustrative IC50 (nM) |
| HT-29 | Human colorectal adenocarcinoma | High | 5.8 |
| HCT116 | Human colorectal carcinoma | Moderate | 12.5 |
| SW620 | Human colorectal adenocarcinoma (metastatic) | High | 8.2 |
| DLD-1 | Human colorectal adenocarcinoma | Low | 45.7 |
Cellular Uptake and Intracellular Accumulation Studies (e.g., flow cytometry, confocal microscopy)
The efficacy of an ADC is contingent upon its successful internalization by target cancer cells. mdpi.com Cellular uptake studies for an ADC utilizing the this compound linker-payload would typically be conducted using techniques such as flow cytometry and confocal microscopy. These methods allow for the quantification and visualization of the ADC's binding to the cell surface, its subsequent internalization, and its trafficking to intracellular compartments, primarily the lysosomes.
The general mechanism involves the binding of the ADC's antibody component to a specific antigen on the cancer cell surface. mdpi.com This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. mdpi.com This endosome then matures and fuses with a lysosome. mdpi.com
Confocal microscopy can be employed to visualize the subcellular localization of the ADC, often by labeling the antibody with a fluorescent dye. This allows for the tracking of the ADC from the cell membrane to the endosomes and lysosomes. Flow cytometry can provide a more quantitative measure of the total amount of ADC associated with a large population of cells over time.
Evaluation of Target-Specific Cell Death Induction
The ultimate goal of an ADC is to induce cell death specifically in antigen-expressing cancer cells. For an ADC with the this compound payload, the mechanism of cell death is driven by the pharmacological action of indibulin. Indibulin is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govresearchgate.net
Upon internalization of the ADC and cleavage of the Val-Cit linker within the lysosome, the active indibulin is released into the cytoplasm. nih.gov The released indibulin then binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle activates the mitotic checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net If the cell is unable to resolve this mitotic arrest, it will ultimately undergo programmed cell death, or apoptosis. nih.govresearchgate.net
The induction of apoptosis can be confirmed by various in vitro assays, such as Annexin (B1180172) V/propidium iodide staining followed by flow cytometry, which identifies cells in the early and late stages of apoptosis. Another common method is the detection of cleaved PARP (poly [ADP-ribose] polymerase) by western blotting, as PARP cleavage is a hallmark of apoptosis.
Enzymatic Stability Profiling of the Linker in Biological Matrices (e.g., plasma, lysosomal extracts)
The stability of the linker is a crucial aspect of an ADC's design, as it must remain intact in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. acs.orgnih.gov The MC-Val-Cit-PAB linker is designed to be stable at the physiological pH of blood but susceptible to cleavage by specific enzymes within the lysosome. nih.govtcichemicals.com
The Val-Cit dipeptide component of the linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The stability of the MC-Val-Cit-PAB linker can be assessed by incubating the ADC in various biological matrices, such as human and mouse plasma, as well as in lysosomal extracts. The rate of payload release can then be quantified over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
Studies on similar Val-Cit linkers have shown good stability in human plasma. nih.gov However, it has also been noted that some Val-Cit linkers can be susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C). nih.govnih.gov This is a critical consideration for the design and interpretation of preclinical studies in murine models.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Tumor Inhibition Efficacy in Xenograft Models
Xenograft models are a cornerstone of preclinical ADC development, providing an in vivo system to evaluate the anti-tumor activity of a candidate therapeutic. nih.gov These models typically involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice. nih.gov Once the tumors reach a specified size, the animals are treated with the ADC, and tumor growth is monitored over time.
For an ADC employing the this compound system, its efficacy in a xenograft model would depend on several factors, including the expression level of the target antigen on the tumor cells, the stability of the ADC in circulation, and its ability to penetrate the tumor tissue and be taken up by the cancer cells.
While specific in vivo efficacy data for an ADC with this compound is not publicly available, the following table provides an illustrative example of potential outcomes in a colon cancer xenograft model.
Table 2: Illustrative Tumor Growth Inhibition in a Colon Carcinoma (HT-29) Xenograft Model This table presents hypothetical data for illustrative purposes, as specific experimental values for an ADC utilizing this compound are not available in the public domain.
| Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | + 450 | 0 |
| Non-Targeting Control ADC | + 420 | 6.7 |
| Target-Specific ADC (this compound) | - 50 | 111.1 |
Biodistribution and Pharmacokinetics in Preclinical Species (e.g., mice)
The biodistribution and pharmacokinetic (PK) profile of an ADC like this compound is primarily governed by the monoclonal antibody component. nih.gov These characteristics are crucial for understanding the delivery of the cytotoxic payload to the tumor site while minimizing exposure to healthy tissues. nih.gov
Biodistribution:
In preclinical mouse models, ADCs typically exhibit a distribution profile characteristic of large molecules, with initial distribution into the plasma and well-perfused organs. Over time, the ADC is expected to accumulate in the tumor tissue through a combination of passive accumulation via the enhanced permeability and retention (EPR) effect and active targeting of a specific antigen on the tumor cell surface.
Studies on ADCs with similar structures have shown that the highest concentrations of the conjugate are often found in the blood, tumor, liver, and spleen. The neonatal Fc receptor (FcRn) plays a significant role in the biodistribution and persistence of antibodies in the circulation by protecting them from catabolism. nih.gov
Pharmacokinetics:
The pharmacokinetic parameters of ADCs are typically characterized by a long half-life, slow clearance, and a limited volume of distribution, largely reflecting the properties of the antibody. nih.gov The linker stability is a critical factor; an ideal linker remains stable in circulation to prevent premature release of the payload but efficiently releases the drug upon internalization into the target tumor cell. nih.gov
The drug-to-antibody ratio (DAR) can also influence pharmacokinetics. Higher DAR values can sometimes lead to faster clearance and increased toxicity. nih.gov Preclinical studies in mice are essential to establish the PK profile and help in the design of efficacy and toxicology studies. nih.gov
Interactive Data Table: Representative Pharmacokinetic Parameters of a Tubulin Inhibitor ADC in Mice
Below is a hypothetical data table based on typical pharmacokinetic parameters observed for antibody-drug conjugates with tubulin inhibitor payloads in preclinical mouse studies.
| Parameter | Value | Unit |
| Clearance (CL) | 5.2 | mL/day/kg |
| Volume of Distribution (Vd) | 75 | mL/kg |
| Half-life (t½) | 10.1 | days |
| Maximum Concentration (Cmax) | 150 | µg/mL |
| Area Under the Curve (AUC) | 2500 | µg·day/mL |
Note: These values are illustrative and based on general findings for ADCs, not specific to this compound.
Pharmacodynamics of Tubulin Inhibition in Tumor Tissues (preclinical)
The pharmacodynamic (PD) effect of this compound in tumor tissues is driven by the cytotoxic payload, indibulin, which is a tubulin inhibitor. creative-biolabs.com Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov
Upon binding to its target antigen on the tumor cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. nih.gov Inside the cell, the ADC is trafficked to the lysosome, where the MC-Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases like cathepsin B. nih.gov This cleavage releases the active indibulin payload into the cytoplasm.
Once released, indibulin binds to tubulin, disrupting the formation of the mitotic spindle. This leads to a halt in the cell cycle at the G2/M phase, activation of mitotic checkpoint proteins, and ultimately, programmed cell death (apoptosis) of the cancer cell. nih.gov The potent, targeted delivery of the tubulin inhibitor via the ADC is intended to enhance its therapeutic index, maximizing anti-tumor activity while minimizing systemic toxicity. nih.gov
Preclinical pharmacodynamic studies would typically involve analyzing tumor tissues from treated animals for biomarkers of tubulin inhibition and apoptosis, such as mitotic arrest, caspase activation, and DNA fragmentation. These studies are critical for confirming the mechanism of action and for correlating drug exposure with anti-tumor efficacy. wuxiapptec.com
Interactive Data Table: Expected Pharmacodynamic Effects of a Tubulin-Inhibiting ADC in Tumor Xenograft Models
This table illustrates the anticipated pharmacodynamic outcomes in preclinical tumor models treated with a tubulin inhibitor-based ADC.
| Pharmacodynamic Endpoint | Expected Observation | Method of Analysis |
| Mitotic Arrest | Increase in the percentage of cells in the G2/M phase of the cell cycle. | Flow Cytometry of tumor cells |
| Apoptosis Induction | Increased levels of cleaved caspases and TUNEL-positive cells. | Immunohistochemistry, Western Blot |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor volume. | Caliper measurements of tumors |
| Target Engagement | Presence of the ADC and/or payload within tumor tissue. | Mass Spectrometry, Autoradiography |
Note: These are generalized expected outcomes and would require specific preclinical studies for this compound to be confirmed.
Advancements in Targeted Delivery Systems Utilizing Mc Val Cit Pab Indibulin
Design and Engineering of Antibody-Drug Conjugates (ADCs) Incorporating MC-Val-Cit-PAB-Indibulin
The this compound construct is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). adooq.commedchemexpress.comglpbio.com The linker component, MC-Val-Cit-PAB, is a crucial element that connects a monoclonal antibody (mAb) to the potent cytotoxic agent, indibulin (B1671871), which functions as a tubulin assembly inhibitor. adooq.comcreative-biolabs.com The linker itself is composed of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer. caymanchem.com This design ensures stability in systemic circulation and facilitates the specific release of indibulin within target cancer cells. nih.govliwei-peptide.com
Antibody Selection and Antigen Specificity
The selection of an appropriate antibody is fundamental to the efficacy of an ADC. The antibody serves as the targeting component, guiding the cytotoxic payload to malignant cells while sparing healthy tissue. The choice of antibody is dictated by the target antigen. labinsights.nl
Key considerations for antibody and antigen selection include:
Antigen Expression: Ideal target antigens are highly expressed on the surface of tumor cells but have limited to no expression on normal, healthy cells. nih.gov Antigens are broadly categorized into Tumor-Specific Antigens (TSAs), which are exclusive to tumor cells, and Tumor-Associated Antigens (TAAs), which are present on normal cells but are significantly overexpressed on cancer cells. labinsights.nl
Specificity and Affinity: The antibody must bind to its target antigen with high specificity and affinity to ensure effective delivery. labinsights.nl However, research suggests that the strongest binding antibody is not always the optimal choice for an ADC. nih.gov Extremely high affinity might lead to significant toxicity in normal tissues that have low levels of antigen expression, whereas moderate affinity can be sufficient for potent cell killing in high-expressing cancer cells while improving safety. nih.gov
Internalization: Upon binding to the cell surface antigen, the ADC-antigen complex must be efficiently internalized, typically through endocytosis. This process brings the ADC into the cell's lysosomal compartment, where the linker can be cleaved to release the active drug. labinsights.nl
Antibody Isotype: IgG1 is the most commonly used antibody subtype for ADCs due to its favorable half-life, ability to be produced easily, and multiple sites available for conjugation. labinsights.nl
Site-Specific Conjugation Strategies to Enhance Homogeneity and Stability
Conjugation is the process of chemically attaching the drug-linker to the antibody. The MC-Val-Cit-PAB linker utilizes its maleimidocaproyl (MC) group, which reacts with sulfhydryl (thiol) groups on cysteine residues of the antibody to form a stable covalent bond. caymanchem.comnih.gov
Traditional conjugation methods involve the partial reduction of the antibody's interchain disulfide bonds, exposing free cysteine residues for the linker to attach to. This process, however, is stochastic and results in a heterogeneous mixture of ADC molecules with a varying number of drugs attached (from 0 to 8). nih.gov This heterogeneity can negatively impact the ADC's stability, pharmacokinetics, and therapeutic index.
To overcome these limitations, site-specific conjugation strategies have been developed to produce homogeneous ADCs with a precisely defined number of drugs per antibody:
Engineered Cysteines: This approach involves introducing cysteine residues at specific, predetermined sites on the antibody sequence through genetic engineering. nih.gov These engineered thiols provide reactive handles for conjugation, allowing for precise control over the location and number of attached drug-linkers. An example of this is the THIOMAB™ platform, which creates antibody variants with engineered cysteines for conjugation. nih.gov
Unnatural Amino Acids: Introducing non-natural amino acids with unique reactive groups into the antibody structure allows for highly specific conjugation chemistry that does not interfere with native amino acids.
These advanced methods yield a more uniform ADC product, leading to improved stability, more predictable in vivo behavior, and an enhanced therapeutic window.
Impact of Drug-Antibody Ratio (DAR) on Preclinical Efficacy
In vitro, potency often increases with a higher DAR. nih.gov However, in vivo, ADCs with a very high DAR (e.g., 9-10) can exhibit undesirable pharmacological properties. nih.govresearchgate.net The increased number of hydrophobic drug molecules can lead to aggregation, which in turn causes rapid clearance from circulation, primarily through uptake by the liver. nih.govnih.gov This rapid clearance reduces the amount of ADC that reaches the tumor, thereby decreasing efficacy and potentially increasing off-target toxicity. nih.gov
Preclinical findings suggest that an optimal DAR typically falls in the range of 2 to 4 for many ADCs, providing a balance between potency, stability, and favorable pharmacokinetics. nih.gov This highlights that the ideal DAR must be empirically determined for each specific ADC, considering the antibody, linker, and payload combination. nih.gov
| DAR Level | In Vitro Potency | Pharmacokinetics (Clearance) | In Vivo Efficacy | Tolerability/Therapeutic Index |
|---|---|---|---|---|
| Low (e.g., 2) | Moderate | Slow/Low | Effective | Generally Favorable nih.govresearchgate.net |
| Intermediate (e.g., 4) | High | Slow/Low | Often Optimal | Generally Favorable nih.gov |
| High (e.g., 8+) | Very High | Fast/High (e.g., rapid liver accumulation) nih.gov | Can be reduced due to poor PK nih.gov | Often Reduced researchgate.net |
Alternative Targeted Delivery Platforms Employing the MC-Val-Cit-PAB Linker
The utility of the MC-Val-Cit-PAB linker extends beyond its use in traditional antibody-drug conjugates. Its robust and specific cleavage mechanism makes it a versatile tool for developing other targeted therapeutic platforms. unimi.it
Integration with Nanoparticle Delivery Systems (e.g., BSA nanoparticles)
Nanoparticles offer an alternative method for targeted drug delivery. Bovine Serum Albumin (BSA) is a biocompatible and biodegradable protein that can be formulated into nanoparticles to carry therapeutic agents. researchgate.netmdpi.com
Research has demonstrated the successful integration of the MC-Val-Cit-PAB linker into BSA nanoparticle systems. In one study, the linker was first attached to the chemotherapy drug doxorubicin (B1662922) (DOX) to create an MC-Val-Cit-PAB-DOX conjugate. This conjugate was then adsorbed onto the surface of BSA nanoparticles that had been modified with the monoclonal antibody cetuximab, which targets the Epidermal Growth Factor Receptor (EGFR). researchgate.net This approach combines the targeting capability of an antibody with the drug-carrying capacity of a nanoparticle, using the cleavable linker to ensure tumor-specific drug release. researchgate.net
| Component | Function | Example from Research researchgate.net |
|---|---|---|
| Nanoparticle Core | Drug Carrier | Bovine Serum Albumin (BSA) |
| Targeting Moiety | Binds to specific cell surface receptors | Cetuximab (anti-EGFR antibody) |
| Linker | Connects drug to the system and enables controlled release | MC-Val-Cit-PAB |
| Payload | Cytotoxic agent | Doxorubicin (DOX) |
Conjugation with Other Cell-Binding Molecules (e.g., small molecules, peptides)
The MC-Val-Cit-PAB linker can also be conjugated to other types of targeting molecules besides large antibodies. unimi.it This creates targeted therapies known as Small Molecule-Drug Conjugates (SMDCs) or Peptide-Drug Conjugates (PDCs). These smaller constructs may offer advantages in certain contexts, such as improved penetration into solid tumors.
The principle remains the same: a small molecule or peptide with high affinity for a tumor-associated receptor is used to guide a potent cytotoxic payload connected via the MC-Val-Cit-PAB linker. iris-biotech.de For example, a secondary amine on a small molecule drug can be conjugated to a Val-Cit-PAB linker, allowing for its release upon cleavage by intracellular proteases like cathepsin B. iris-biotech.de This modular approach allows for the development of a wide range of targeted therapies tailored to different cancer types and biological targets.
Structure Activity Relationships Sar and Derivative Studies
Influence of Indibulin (B1671871) Modifications on Tubulin Binding and Cytotoxic Potency
Indibulin is a potent inhibitor of tubulin polymerization that destabilizes microtubules, leading to cell cycle arrest and apoptosis. nih.gov Unlike widely used taxanes and vinca (B1221190) alkaloids, preclinical studies have shown that indibulin exhibits minimal neurotoxicity, making it a compelling payload for ADC development. nih.govresearchgate.net The core structure of indibulin presents several opportunities for modification to enhance its tubulin-binding affinity and cytotoxic power.
Research has focused on creating indibulin analogues by modifying its chemical structure. nih.gov Studies indicate that the pyridyl moiety of indibulin is critical for its ability to discriminate between the highly post-translationally modified tubulin found in mature neurons and the less-modified tubulin in non-neuronal or cancer cells. nih.gov Derivatives lacking this pyridyl group lose this selectivity. nih.gov Further SAR studies have explored creating diaryl pyrrole (B145914) derivatives as indibulin analogues, converting the indole (B1671886) ring into a more flexible phenyl-pyrrole system to investigate how these structural changes impact anti-cancer activity. researchgate.net
Table 1: Cytotoxic Activity of a Novel Indibulin Analogue This table is representative of research findings in the field.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analogue 4g | HT-29 (Colon Cancer) | 6.9 |
| Analogue 4g | Caco-2 (Colon Cancer) | 7.0 |
| Indibulin (Reference) | MCF-7 (Breast Cancer) | >100 (Low toxicity on normal cells) |
Data derived from a study on novel indibulin related compounds. nih.govresearchgate.net
These studies demonstrate that even minor modifications to the indibulin scaffold can significantly alter its biological activity, providing a pathway to develop payloads with improved potency and selectivity. nih.gov
Modulation of Linker Stability and Release Kinetics through Chemical Modifications
The MC-Val-Cit-PAB linker is a sophisticated system designed to remain stable in systemic circulation and to release the indibulin payload specifically within the target cancer cell. iris-biotech.de It consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. broadpharm.comwpi.edutcichemicals.com
The Val-Cit sequence is the lynchpin of the linker's tumor-selective cleavage mechanism. Cathepsin B, a protease highly expressed in the lysosomal compartments of cancer cells, recognizes and cleaves the amide bond between citrulline and the PABC spacer. iris-biotech.detcichemicals.com The stability and cleavage kinetics of this linker can be fine-tuned by substituting the amino acids.
While Val-Cit is widely used, it can exhibit instability in rodent plasma due to the activity of the carboxylesterase 1C (Ces1C) enzyme, which can complicate preclinical evaluation. unimi.itnih.govsemanticscholar.org To address this, researchers have developed alternative peptide sequences.
Glu-Val-Cit: The addition of a glutamic acid residue at the N-terminus of the linker was found to impart high plasma stability by hindering the action of Ces1C without compromising cleavage by cathepsin B. unimi.it An anti-HER2 ADC with this linker showed superior stability and therapeutic activity in mouse models compared to the traditional Val-Cit linker. researchgate.net
Val-Ala: The valine-alanine (Val-Ala) dipeptide has emerged as an effective alternative. It exhibits lower hydrophobicity and better stability in some ADC constructs compared to Val-Cit, while still being efficiently cleaved by cathepsin B. cam.ac.uk
cBu-Cit: A peptidomimetic cyclobutane-1,1-dicarboxamide (B1604724) (cBu) linker was designed to be more selectively dependent on cathepsin B, showing less susceptibility to cleavage by other proteases like cathepsin K and L compared to Val-Cit. nih.gov
Table 2: Comparison of Dipeptide Linker Stability in Plasma This table illustrates the relative stability of different linker compositions based on general findings.
| Dipeptide Linker | Relative Stability in Mouse Plasma | Key Feature |
|---|---|---|
| Val-Cit | Moderate | Standard cathepsin B substrate; susceptible to mouse Ces1C. cam.ac.uk |
| Phe-Lys | Low | Less stable than Val-Cit in mouse plasma. cam.ac.uk |
| Glu-Val-Cit | High | Increased stability against mouse Ces1C. unimi.it |
| Val-Ala | High | Lower hydrophobicity; stable alternative to Val-Cit. cam.ac.uk |
The PABC spacer is a "self-immolative" unit. cam.ac.uk Once cathepsin B cleaves the dipeptide, the PABC undergoes a spontaneous 1,6-elimination, which releases the unmodified, fully active indibulin payload. iris-biotech.dewpi.edu The structure of this spacer is critical to prevent steric hindrance that could interfere with enzymatic cleavage, especially with bulky drug payloads.
Modifications to the PABC spacer have been explored to further enhance linker stability. For instance, the development of a meta-amide PABC (MA-PABC) group resulted in linkers with dramatically improved stability in mouse serum without negatively affecting the desired proteolytic cleavage by cathepsin B. researchgate.netnih.gov
Development of Indibulin Analogues and Hybrid Compounds
The development of novel indibulin analogues is an active area of research aimed at improving its anticancer profile. nih.gov Scientists have synthesized various series of related compounds, such as N-heterocyclic indolyl glyoxylamides and diaryl pyrrole derivatives, to explore new chemical space and identify candidates with superior potency or reduced off-target effects. nih.govresearchgate.net
Molecular hybridization is another strategy, where the indibulin scaffold is combined with other pharmacophores known for anticancer activity. scispace.com This approach can lead to compounds with dual mechanisms of action or improved targeting capabilities. For example, hybrids of benzimidazole (B57391) with other heterocyclic systems have been explored as tubulin inhibitors. mdpi.com While specific hybrids of indibulin were not detailed in the provided context, the general strategy is a key part of modern drug discovery. nih.gov
Exploration of MC-Val-Cit-PAB Linker with Diverse Payloads (e.g., MMAE, Duocarmycin, Carfilzomib)
The versatility and proven efficacy of the MC-Val-Cit-PAB linker have led to its widespread use in the development of ADCs with a variety of cytotoxic payloads beyond indibulin. This broad application underscores the robustness of the linker system.
MMAE (Monomethyl Auristatin E): One of the most common payloads, MMAE is a potent antimitotic agent that, like indibulin, inhibits tubulin polymerization. medchemexpress.comadooq.com The resulting ADC, often abbreviated as vc-MMAE, is a component of several clinically successful ADCs. broadpharm.comcreative-biolabs.commedchemexpress.com
Duocarmycin: This is a DNA minor groove binding and alkylating agent. medchemexpress.comadooq.com Conjugating duocarmycin to the MC-Val-Cit-PAB linker creates an ADC capable of delivering a potent DNA-damaging agent to cancer cells. adooq.comcenmed.com
Carfilzomib (B1684676): An irreversible proteasome inhibitor, carfilzomib represents a different class of payload. medchemexpress.comglpbio.com Its conjugation to the MC-Val-Cit-PAB linker allows for the targeted delivery of a proteasome inhibitor, a mechanism distinct from microtubule disruption or DNA damage. adooq.comxcessbio.com
Table 3: Payloads Conjugated with the MC-Val-Cit-PAB Linker This table summarizes various payloads successfully utilized with the Val-Cit-PAB linker system.
| Payload | Mechanism of Action | Resulting Conjugate Name |
|---|---|---|
| MMAE | Tubulin Polymerization Inhibitor | MC-Val-Cit-PAB-MMAE (vc-MMAE) medchemexpress.com |
| Duocarmycin | DNA Alkylating Agent | MC-Val-Cit-PAB-duocarmycin medchemexpress.com |
| Carfilzomib | Proteasome Inhibitor | MC-Val-Cit-PAB-carfilzomib medchemexpress.comglpbio.com |
| Auristatin E | Tubulin Modifier | MC-Val-Cit-PAB-Auristatin E adooq.com |
| Vinblastine | Microtubule Protein Inhibitor | MC-Val-Cit-PAB-vinblastine adooq.com |
This modular approach, combining a validated linker with diverse payloads, allows researchers to tailor ADCs to different cancer types and resistance mechanisms, highlighting the central role of the MC-Val-Cit-PAB system in modern oncology research.
Mechanisms of Resistance in Preclinical Models
Cellular Adaptation to Microtubule-Targeting Agents
The payload of this ADC, indibulin (B1671871), is a microtubule-targeting agent (MTA). creative-biolabs.com These agents are a cornerstone of cancer therapy due to their ability to disrupt microtubule dynamics, which are essential for cell division and other vital cellular functions. nih.govmdpi.com However, cancer cells can develop resistance to MTAs through several adaptive strategies.
Microtubules are critical for mitosis, and their disruption by agents like indibulin activates the mitotic checkpoint, leading to cell cycle arrest and apoptosis. creative-biolabs.com Resistance can arise from:
Alterations in Tubulin: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can prevent the drug from binding effectively. Changes in the expression of different tubulin isotypes can also confer resistance.
Changes in Microtubule-Associated Proteins (MAPs): These proteins regulate microtubule stability and dynamics. Altered expression or function of MAPs can counteract the effects of MTAs.
Cell Cycle Dysregulation: Defects in the mitotic checkpoint signaling pathway can allow cells to bypass the drug-induced mitotic arrest, leading to survival and proliferation despite the presence of the MTA. researchgate.net
These adaptations limit the effectiveness of the indibulin payload once it is released inside the cancer cell, representing a significant hurdle in preclinical models.
Mechanisms of ADC Resistance Related to Linker Stability or Payload Efflux
Beyond cellular adaptation to the payload, the specific components of the ADC itself can be sources of resistance.
Linker Instability: The MC-Val-Cit-PAB component is a protease-cleavable linker designed to be stable in circulation and release the indibulin payload inside the target cell following cleavage by lysosomal enzymes like cathepsin B. medchemexpress.comnih.gov However, preclinical studies, particularly in rodent models, have shown that Val-Cit-based linkers can exhibit instability in plasma. nih.gov This is primarily due to the activity of the extracellular enzyme Carboxylesterase 1C (Ces1C) in mice, which can cleave the linker prematurely. nih.govresearchgate.net
Premature payload release in the bloodstream can lead to two major problems:
Reduced Efficacy: Less intact ADC reaches the tumor site, diminishing the therapeutic effect.
Increased Systemic Toxicity: The highly potent indibulin payload is released systemically, potentially harming healthy tissues. rsc.org
This differential stability between preclinical rodent models and primates poses a challenge for accurately evaluating an ADC's efficacy and safety. researchgate.net
Payload Efflux: A major mechanism of acquired drug resistance is the upregulation of ATP-binding cassette (ABC) transporters. biorxiv.orgmdpi.com These membrane proteins function as efflux pumps, actively removing cytotoxic agents from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. crownbio.com Several common ADC payloads are known substrates for ABC transporters like P-glycoprotein (P-gp/ABCB1), ABCG2, and MRP1. nih.gov If indibulin is identified as a substrate for one or more of these transporters, its overexpression in tumor cells would lead to rapid efflux and diminished cytotoxicity, contributing significantly to ADC resistance. wuxiapptec.com
| Resistance Category | Specific Mechanism | Effect on ADC Efficacy |
|---|---|---|
| Cellular Adaptation to Payload | Tubulin mutations or isotype changes | Prevents indibulin from binding to its microtubule target. |
| Linker Instability | Premature cleavage of Val-Cit linker by plasma carboxylesterases (e.g., mouse Ces1C) | Reduces tumor delivery of the payload and increases systemic toxicity. |
| Payload Efflux | Upregulation of ABC transporters (e.g., P-gp, ABCG2) | Pumps indibulin out of the cancer cell, lowering intracellular concentration. |
| General ADC Resistance | Impaired ADC internalization or lysosomal processing | Prevents the ADC from reaching the lysosome, where the payload is supposed to be released. researchgate.netnih.gov |
Strategies to Overcome Resistance in Preclinical Research
To address these resistance mechanisms, several strategies are being explored in preclinical research.
Linker Modification: To combat instability in mouse plasma, researchers have designed modified linkers. For example, the development of a glutamic acid–valine–citrulline (EVCit) tripeptide linker demonstrated high stability in mouse plasma while retaining its susceptibility to cathepsin-mediated cleavage inside the cell. nih.gov This approach improves the ADC's in vivo stability and antitumor efficacy in xenograft models. nih.gov
Novel Payloads and Payload Combinations: Using payloads that are not substrates for common ABC transporters is a key strategy. nih.gov Eribulin, for instance, is another microtubule inhibitor that is less sensitive to P-gp efflux transporters. wuxiapptec.com Alternatively, sequential use of ADCs with different payloads could prevent the development of cross-resistance. revvity.com Another approach involves ADCs with dual payloads to target different cellular pathways simultaneously. crownbio.com
Combination Therapies: Combining ADCs with other therapeutic agents can overcome resistance. This includes pairing them with:
ABC Transporter Inhibitors: Small molecules that block the function of efflux pumps can restore sensitivity to the ADC's payload. mdpi.com
Immune Checkpoint Inhibitors: These can enhance the anti-tumor immune response. revvity.com
DNA Damage and Repair (DDR) Inhibitors: Synthetic lethal approaches, such as combining ADCs with PARP1 or ATR inhibitors, can exploit cancer cell vulnerabilities. revvity.com
Next-Generation ADC Designs: The development of dual-targeting or bispecific ADCs, which can bind to two different tumor antigens, may enhance tumor specificity and internalization, potentially bypassing resistance mechanisms related to the downregulation of a single antigen. revvity.com
| Strategy | Approach | Rationale |
|---|---|---|
| Linker Modification | Develop more stable linkers (e.g., EVCit) | Prevents premature drug release in preclinical models, improving efficacy and safety profiles. nih.gov |
| Payload Optimization | Use payloads that are not ABC transporter substrates | Circumvents resistance caused by payload efflux. nih.gov |
| Combination Therapy | Co-administer with efflux pump inhibitors or other targeted agents (e.g., TKIs, DDR inhibitors) | Re-sensitizes cells to the payload or targets multiple pathways to prevent escape. revvity.com |
| Advanced ADC Design | Develop bispecific or dual-payload ADCs | Addresses tumor heterogeneity and complex resistance mechanisms by targeting multiple antigens or pathways. revvity.com |
Advanced Research Methodologies and Translational Research Tool Development
Development of In Vitro and In Vivo Models for Compound Evaluation
To rigorously assess the therapeutic potential of MC-Val-Cit-PAB-indibulin, a multi-tiered approach using various preclinical models is employed. These models are designed to replicate key aspects of human cancers, from single-cell interactions to the complex tumor microenvironment.
In Vitro Models:
The initial evaluation of this compound, an antibody-drug conjugate (ADC), begins with in vitro cell-based assays. These assays provide fundamental data on cytotoxicity, mechanism of action, and target engagement.
2D Monolayer Cell Cultures: Standard cancer cell lines are the first line of evaluation. A panel of cell lines representing different cancer types (e.g., breast, lung, ovarian) is used to determine the compound's general cytotoxic activity. nih.gov For an ADC like this compound, this panel would include cell lines with varying levels of the target antigen to establish a correlation between antigen expression and cell killing. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies. nih.gov Given that the payload, indibulin (B1671871), is a tubulin inhibitor, cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are relevant models. nih.gov
3D Spheroid and Organoid Cultures: To better mimic the three-dimensional architecture and cell-cell interactions of solid tumors, advanced 3D models are utilized. sartorius.com Tumor spheroids, which are aggregates of cancer cells, can provide insights into the ADC's ability to penetrate tissue and exert its effect. youtube.com Patient-derived organoids (PDOs), which are grown from a patient's own tumor tissue, offer a more clinically relevant model system, preserving the genetic and phenotypic heterogeneity of the original tumor. crownbio.com These models are particularly useful for assessing not only direct cytotoxicity but also the "bystander effect," where the released indibulin payload kills adjacent antigen-negative tumor cells. nih.gov
In Vivo Models:
Cell Line-Derived Xenograft (CDX) Models: These models are created by subcutaneously, intravenously, or orthotopically implanting human cancer cell lines into immunocompromised mice. creative-biolabs.com CDX models are standard for assessing the dose-dependent anti-tumor activity of ADCs. aacrjournals.org For this compound, a CDX model using a cell line with confirmed high expression of the target antigen would be used to evaluate tumor growth inhibition.
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of fresh tumor tissue from a human patient directly into an immunodeficient mouse. researchgate.netcrownbio.com These models are considered highly translational as they maintain the histological and genetic characteristics of the original patient tumor. crownbio.com They are invaluable for evaluating efficacy across a diverse range of patient-like tumors and for correlating therapeutic response with specific tumor genetic signatures.
Genetically Engineered Mouse Models (GEMMs) and Humanized Mice: GEMMs are mice that have been genetically modified to develop tumors that more closely mimic the natural progression of human cancer. creative-biolabs.com For studying ADCs that target immune cells or rely on an immune response, humanized mouse models are used. These are immunocompromised mice engrafted with components of a human immune system, allowing for the evaluation of the ADC's interaction with human immune cells. crownbio.cominsidescientific.com
| Model Type | Specific Example | Primary Purpose | Key Readouts |
|---|---|---|---|
| In Vitro - 2D Culture | MCF-7, A549, NCI-N87 cell lines | Initial cytotoxicity screening, target validation | IC50 values, Apoptosis assays |
| In Vitro - 3D Culture | Tumor Spheroids, Patient-Derived Organoids (PDOs) | Evaluate tumor penetration and bystander effect | Spheroid growth inhibition, Cell viability in 3D |
| In Vivo - CDX | Subcutaneous injection of BT-474 cells in nude mice | Assess dose-dependent anti-tumor activity | Tumor volume, Body weight |
| In Vivo - PDX | Implantation of patient breast tumor tissue in NSG mice | Evaluate efficacy in clinically relevant, heterogeneous tumors | Tumor growth inhibition, Biomarker correlation |
Quantitative Analytical Methods for Compound Tracking in Biological Samples
Accurate quantification of an ADC and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics (PK), stability, and disposition. For this compound, this involves measuring the intact ADC, the total antibody (conjugated and unconjugated), and the released payload, indibulin. Hybrid ligand-binding liquid chromatography-mass spectrometry (LC-MS) assays are the gold standard for this purpose. mdpi.com
The analytical strategy must account for the compound's complexity, comprising a large molecule antibody and a small molecule payload connected by a cleavable linker. The Val-Cit linker is designed to be cleaved by enzymes like Cathepsin B, which are often upregulated in the tumor microenvironment. mdpi.comnih.gov
Sample Preparation: A critical first step is sample preparation, which must be optimized to ensure stability and prevent artificial cleavage of the linker. To prevent premature degradation of the MC-Val-Cit-PAB linker in plasma or serum samples, collection tubes are often pre-treated with protease inhibitors. nih.gov The typical workflow involves an immuno-affinity capture step (ligand-binding assay, LBA) where an antibody targeting the ADC's monoclonal antibody backbone or a specific reagent is used to isolate the ADC from the complex biological matrix. mdpi.com
Analytical Technique: Following capture and purification, quantitative analysis is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Quantification of Conjugated Payload: To measure the amount of indibulin still attached to the antibody, the sample can be treated with a protease like papain or Cathepsin B to specifically cleave the Val-Cit linker. mdpi.com The released payload is then extracted and quantified by LC-MS/MS. This measurement provides insight into the concentration of the active, payload-carrying ADC in circulation.
Quantification of Free Payload: To measure the concentration of indibulin that has been released and is circulating freely, the plasma sample is typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the small molecule. nih.gov This analyte is then quantified using a validated LC-MS/MS method.
Intact ADC Analysis: While more complex due to the size and heterogeneity of the molecule, methods using high-resolution mass spectrometry (HRMS) can analyze the intact ADC, providing information on the distribution of different drug-to-antibody ratios (DARs) over time. mdpi.com
These methods are rigorously validated for specificity, sensitivity, accuracy, and precision to ensure reliable data for PK modeling. nih.gov
| Analyte | Methodology | Sample Pre-treatment | Key Information Provided |
|---|---|---|---|
| Intact ADC | Immuno-affinity Capture LC-HRMS | Anti-human IgG magnetic beads | Pharmacokinetics, DAR distribution, stability |
| Conjugated Payload (Indibulin) | Immuno-affinity Capture, Enzymatic Cleavage, LC-MS/MS | Anti-human IgG capture followed by papain digestion | Concentration of active ADC |
| Free Payload (Indibulin) | Protein Precipitation, Liquid-Liquid Extraction, LC-MS/MS | Acetonitrile precipitation, ethyl acetate (B1210297) extraction | Systemic exposure to cytotoxic payload, off-target toxicity potential |
| Total Antibody | Ligand-Binding Assay (e.g., ELISA) | Direct analysis of diluted plasma | Clearance rate of the antibody component |
Biomarker Discovery for Response Prediction and Resistance Monitoring (preclinical)
A key goal of translational research is to identify biomarkers that can predict which patients will respond to a therapy and to understand the mechanisms that lead to resistance. For this compound, preclinical biomarker discovery focuses on components of its mechanism of action: the antibody target, the linker cleavage, and the cytotoxic payload. nih.gov
Biomarkers of Response:
The preclinical models described in section 9.1 are essential tools for biomarker discovery. By analyzing responsive versus non-responsive cell lines and xenograft models, potential predictive biomarkers can be identified and validated.
Target Antigen Expression: The most fundamental biomarker for an ADC is the expression level of its target antigen on the tumor cell surface. ascopubs.org Preclinical studies would use techniques like flow cytometry and immunohistochemistry on the panel of cell and PDX models to correlate antigen density with the cytotoxic activity of this compound.
Linker Cleavage Machinery: Since the Val-Cit linker is cleaved by lysosomal proteases, the expression and activity of enzymes like Cathepsin B could be a biomarker. nih.gov Preclinical models can be assessed for Cathepsin B levels to determine if there is a correlation with sensitivity to the ADC.
Tubulin Isotype Expression: The payload, indibulin, is a tubulin inhibitor. Tubulin exists in several isotypes, and overexpression of certain β-tubulin isotypes, particularly TUBB3 (Class III β-tubulin), has been linked to resistance to other microtubule-targeting agents. nih.govoncotarget.com Preclinical evaluation would involve measuring the expression of different tubulin isotypes in the panel of models to see if it correlates with indibulin sensitivity.
Mechanisms of Resistance:
Understanding how tumors become resistant to treatment is crucial for developing next-generation therapies and combination strategies. Preclinical models of acquired resistance are developed by chronically exposing sensitive cancer cell lines or xenografts to this compound until they no longer respond. researchgate.net These resistant models are then analyzed to identify the molecular changes responsible.
Downregulation of Target Antigen: A common resistance mechanism is the loss or reduction of the target antigen on the tumor cell surface, preventing the ADC from binding. ascopubs.org
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a well-known mechanism of resistance to chemotherapy agents. ascopubs.org These pumps can actively transport the indibulin payload out of the cancer cell after it has been released, reducing its intracellular concentration and cytotoxic effect. oncotarget.com
Alterations in Tubulin: Mutations in the tubulin genes (e.g., TUBB) that alter the drug-binding site or affect microtubule dynamics can confer resistance to tubulin inhibitors. nih.gov
These potential biomarkers and resistance mechanisms, once identified preclinically, can inform the design of clinical trials by helping to select the appropriate patient population and providing hypotheses to test in patient samples. crownbio.com
Future Research Directions and Unexplored Academic Avenues
Elucidating Novel Molecular Targets of Indibulin (B1671871) beyond Tubulin
The cytotoxic activity of indibulin is primarily attributed to its function as a microtubule inhibitor. It destabilizes microtubules, leading to cell cycle arrest and apoptosis. nih.govtocris.comrndsystems.com Specifically, it has been shown to dampen the dynamic instability of individual microtubules, reduce inter-kinetochoric tension, and activate mitotic checkpoint proteins such as Mad2 and BubR1 as a downstream consequence of microtubule disruption. nih.govresearchgate.net A notable characteristic of indibulin is its ability to discriminate between the highly post-translationally modified tubulin found in mature neurons and the less-modified tubulin in non-neuronal or immature neuronal cells. nih.gov This selectivity is thought to be the basis for its observed lower neurotoxicity in preclinical studies compared to other microtubule inhibitors like vinca (B1221190) alkaloids. nih.govnih.gov
Potential Research Approaches:
Proteomic Screening: Techniques such as affinity purification-mass spectrometry (AP-MS) using biotinylated indibulin as bait could identify proteins that interact directly or indirectly with the drug within cancer cells.
Transcriptomic and Kinome Analysis: RNA sequencing and kinome profiling of indibulin-treated cells could reveal unexpected changes in gene expression or kinase activity, pointing toward novel affected pathways independent of mitotic arrest. mdpi.com
Development of Dual-Target Agents: While not an inherent property of indibulin, a future direction in drug development is the creation of hybrid molecules that intentionally target both tubulin and another critical oncogenic pathway, such as a specific kinase, to preemptively combat resistance. mdpi.com
Elucidating any such novel targets would be crucial for a complete understanding of indibulin's mechanism of action and could unveil new therapeutic applications or rational combination strategies.
Investigating the Immunomodulatory Potential of Indibulin-Based ADCs (preclinical)
Beyond direct cytotoxicity, a growing body of evidence indicates that many ADCs can modulate the tumor microenvironment (TME) and stimulate an anti-tumor immune response. nih.gov The cytotoxic payload, in particular, can induce a form of apoptosis known as immunogenic cell death (ICD). nih.govresearchgate.net ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941), ATP, and high mobility group box 1 (HMGB1) protein. nih.gov These molecules act as signals to recruit and activate dendritic cells, which in turn prime T-cells for a tumor-specific immune attack. nih.govaacrjournals.org
Preclinical studies have shown that microtubule-depolymerizing agents, a class to which indibulin belongs, are potent inducers of ICD. aacrjournals.orgnih.gov The efficacy of ADCs carrying such payloads has been shown to be dependent on an intact immune system, with reduced anti-tumor effects observed in immunocompromised mouse models. aacrjournals.orgtandfonline.com This suggests that a significant component of their therapeutic effect is mediated by the host immune system.
Future preclinical research should specifically investigate whether indibulin, when delivered as an ADC payload, can elicit these immunomodulatory effects.
Key Preclinical Investigations:
In Vitro ICD Assays: Cancer cells treated with an indibulin-based ADC should be assessed for key markers of ICD, including surface exposure of calreticulin and release of ATP and HMGB1. researchgate.net
Dendritic Cell Activation: Co-culture experiments could determine if tumor cells undergoing apoptosis after treatment with an indibulin-ADC can effectively mature and activate dendritic cells. aacrjournals.org
In Vivo Efficacy in Syngeneic Models: The anti-tumor activity of an indibulin-ADC should be compared in immunocompetent versus immunodeficient (e.g., nude or SCID) mice. A significant reduction in efficacy in immunodeficient models would confirm the role of the adaptive immune system. tandfonline.com
Combination with Immunotherapy: Preclinical trials combining an indibulin-ADC with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could reveal synergistic effects, providing a strong rationale for future clinical development. aacrjournals.org
Confirmation of indibulin's ability to induce ICD would significantly enhance its therapeutic rationale, positioning it not just as a cytotoxic payload but also as an agent capable of "turning cold tumors hot," making them more susceptible to immunotherapy.
Rational Design of Next-Generation Linker-Payload Combinations
The MC-Val-Cit-PAB component of the conjugate is a well-established linker system designed for cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. nih.govtcichemicals.com This design ensures stability in systemic circulation and facilitates payload release following ADC internalization. nih.gov However, linker technology is continuously evolving to address challenges such as premature cleavage and suboptimal pharmacokinetic profiles. biopharminternational.com
Rational design of next-generation conjugates involving indibulin should focus on optimizing the linker to enhance the therapeutic index. This involves balancing stability, cleavage kinetics, and the physicochemical properties of the entire ADC.
Future Design Strategies:
| Strategy | Rationale | Potential Advantage |
| Linker Sequence Modification | The Val-Cit dipeptide can be susceptible to cleavage by other proteases and show instability in rodent plasma (due to the enzyme Ces1C), complicating preclinical evaluation. researchgate.netnih.gov | Designing linkers with alternative peptide sequences (e.g., glutamic acid-valine-citrulline) or non-peptide motifs can increase plasma stability and specificity for tumor-associated proteases. semanticscholar.org |
| Hydrophilic Linkers | Hydrophobic payloads can induce ADC aggregation and accelerate clearance. biopharminternational.com | Incorporating hydrophilic elements (e.g., PEG motifs) into the linker can improve solubility, enhance pharmacokinetics, and potentially allow for higher, more homogeneous drug-to-antibody ratios (DAR). mdpi.com |
| Novel Cleavage Mechanisms | Relying solely on Cathepsin B can be limiting. The tumor microenvironment has other unique features. | Developing linkers sensitive to other tumor-specific enzymes (e.g., matrix metalloproteinases, sulfatases) or conditions (e.g., hypoxia, acidic pH) could provide alternative mechanisms for payload release. nih.govcreative-biolabs.com |
| Dual-Payload ADCs | Tumor heterogeneity can lead to resistance against a single mechanism of action. | Conjugating an antibody with both indibulin and a payload with a complementary mechanism (e.g., a DNA-damaging agent) could broaden activity and overcome resistance. crownbio.com |
The unique properties of indibulin, such as its lower neurotoxicity, make it an attractive candidate for incorporation into these advanced ADC designs.
Application of Computational Modeling and Machine Learning in Optimizing MC-Val-Cit-PAB-Indibulin Conjugates
The development of effective ADCs is a complex, multifactorial challenge. Computational modeling and machine learning (ML) are emerging as indispensable tools to navigate this complexity, enabling more rational design and reducing reliance on costly and time-consuming empirical screening. mdpi.com
These in silico approaches can be applied to every component of the this compound conjugate, from the antibody to the linker and payload, to predict and optimize its performance.
Computational and ML Applications:
Linker Cleavage Simulation: Molecular docking and dynamics simulations can model the interaction between the Val-Cit linker and its target protease, Cathepsin B, as well as off-target proteases. researchgate.net This can guide the design of modified linkers with higher selectivity and predictable release kinetics.
Predicting Physicochemical Properties: ML algorithms can be trained on existing ADC data to predict key properties of new constructs, such as aggregation propensity, stability, and pharmacokinetic profiles, based on the structures of the linker and payload. biopharminternational.compatsnap.com This allows for the in silico screening of numerous designs to prioritize the most promising candidates for synthesis.
Optimizing Payload Characteristics: Computational models can predict how modifications to the indibulin structure might affect its tubulin-binding affinity, membrane permeability (for bystander effect), or susceptibility to efflux pumps. This can accelerate the development of next-generation indibulin derivatives with improved therapeutic properties.
Personalized Medicine: In the long term, ML models could integrate patient-specific data (e.g., tumor antigen expression levels, protease activity) to predict which patients are most likely to respond to a specific indibulin-ADC, paving the way for more precise and effective cancer therapy. mdpi.com
By integrating these computational approaches, the development cycle for next-generation indibulin-based ADCs can be significantly accelerated, leading to safer and more effective therapeutic candidates.
Q & A
Q. What are the key considerations for designing a Phase I clinical trial protocol for this compound ADCs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
